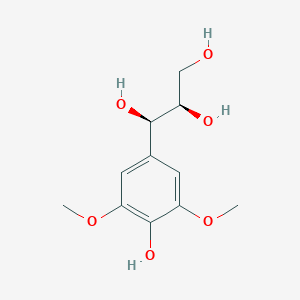
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a tritylthio group at the 4-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst.
Introduction of the Tritylthio Group: The tritylthio group can be introduced via nucleophilic substitution reactions, where a suitable tritylthio precursor reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of fixed-bed reactors and multistage purification processes are common in large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tritylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Aldehydes: From reduction reactions.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an inhibitor or activator of key enzymes, thereby affecting cellular processes
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the tritylthio and carboxylic acid groups.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: A bicyclic analog with distinct structural features.
Uniqueness: (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral pyrrolidine ring, a tritylthio group, and a carboxylic acid group. This combination imparts specific reactivity and potential for diverse applications that are not shared by its simpler analogs.
Propiedades
Fórmula molecular |
C24H23NO2S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(2S,4S)-4-tritylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H23NO2S/c26-23(27)22-16-21(17-25-22)28-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,25H,16-17H2,(H,26,27)/t21-,22-/m0/s1 |
Clave InChI |
UUKJGZSUMOVVOS-VXKWHMMOSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(CNC1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)



